3-(Thiazol-5-yl)propan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10N2S |
|---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
3-(1,3-thiazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C6H10N2S/c7-3-1-2-6-4-8-5-9-6/h4-5H,1-3,7H2 |
InChI Key |
YKAFTOZEQIKYKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)CCCN |
Origin of Product |
United States |
The Thiazole Moiety As a Privileged Heterocyclic Scaffold in Drug Discovery
The thiazole (B1198619) ring is considered a "privileged scaffold" in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. ingentaconnect.comresearchgate.netnovanet.ca This versatility stems from the thiazole ring's aromaticity and the presence of heteroatoms that can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. researchgate.net The ability of the thiazole nucleus to serve as a bioisostere for other aromatic systems further enhances its utility in modifying the pharmacokinetic and pharmacodynamic properties of drug candidates. bohrium.com
The inherent chemical stability of the thiazole ring, coupled with its capacity for diverse substitutions at multiple positions, allows for the creation of large and structurally diverse chemical libraries. analis.com.my This adaptability has been instrumental in the development of drugs with a wide range of pharmacological activities. nih.govbenthamdirect.comresearchgate.net Consequently, the thiazole scaffold is a cornerstone in the design of new molecules with improved potency and reduced toxicity. bohrium.com
Historical and Current Perspectives on Thiazole Containing Bioactive Compounds
The history of thiazole (B1198619) in medicinal chemistry is rich and dates back to the late 19th century. imp.kiev.ua A pivotal moment was the discovery of thiamine (B1217682) (Vitamin B1), which contains a thiazole ring and is essential for carbohydrate metabolism. This discovery highlighted the biological significance of the thiazole moiety. The subsequent development of sulfathiazole, an early sulfonamide antibiotic, further solidified the therapeutic potential of thiazole-containing compounds. bohrium.com
In the decades that followed, the thiazole scaffold became a key component in a plethora of approved drugs. nih.gov These include compounds with a broad spectrum of activities, such as:
Antimicrobial agents: Penicillins and cephalosporins contain a related thiazolidine (B150603) ring, demonstrating the early importance of this structural class. researchgate.net
Antiretroviral drugs: Ritonavir, an HIV protease inhibitor, features a thiazole ring. bohrium.combohrium.com
Anticancer agents: Dasatinib (B193332) and dabrafenib (B601069) are examples of successful FDA-approved anticancer drugs that incorporate the thiazole moiety. benthamdirect.comnih.gov
Anti-inflammatory drugs: Meloxicam is a widely used nonsteroidal anti-inflammatory drug (NSAID) containing a thiazole ring. bohrium.com
Current research continues to explore the vast potential of thiazole derivatives. Scientists are actively investigating new synthetic methodologies and creating hybrid molecules that combine the thiazole ring with other pharmacophores to develop novel therapeutic agents. researchgate.net The focus remains on discovering compounds with enhanced efficacy against various diseases, including cancer, microbial infections, and inflammatory conditions. nih.govbenthamdirect.comresearchgate.net
Structure Activity Relationship Sar Elucidation for 3 Thiazol 5 Yl Propan 1 Amine Based Compounds
Systematic Analysis of Substituent Effects on the Thiazole (B1198619) Ring
SAR studies have demonstrated that substitution at each position can have dramatically different outcomes. For instance, in a series of thiazole derivatives developed as potential anticancer agents, a methyl substitution at the C5 position of the thiazole ring led to an almost complete loss of antimigration activity. nih.gov Conversely, moving a phenyl ring substituent from one position to the C5 position resulted in a more linear analog with stronger growth inhibitory effects. nih.gov
In the context of antimicrobial agents, SAR studies of 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivatives showed that variations at the C4 and C5 positions of the thiazole ring were critical for activity. nih.gov Depending on the specific series, these positions were substituted with groups like para-halogen-substituted phenyl rings or methyl groups to modulate the antibacterial and antifungal profiles. nih.gov
Table 1: Impact of Substituent Position on Biological Activity
| Compound Series | Substitution Position | Substituent | Observed Effect on Activity | Reference |
| Anticancer Thiazoles | C5 | Methyl | Near complete loss of antimigration activity. | nih.gov |
| Anticancer Thiazoles | C5 | Phenyl | Stronger growth inhibitory effect. | nih.gov |
| Antimicrobial Thiazoles | C4 / C5 | Phenyl, Methyl | Modulated antibacterial and antifungal profiles. | nih.gov |
Electronic and Steric Influences of Substituents on Activity
The electronic properties (electron-donating or electron-withdrawing) and steric bulk of substituents on the thiazole ring are fundamental to their interaction with biological targets. These factors can influence binding affinity, selectivity, and pharmacokinetic properties.
In the development of human adenosine A3 receptor antagonists, electronic modifications proved crucial. The introduction of a methoxy group, which is electron-donating, at the 4-position of a phenyl ring attached to the thiazole core resulted in a significant increase in binding affinity. nih.gov This enhancement is attributed to favorable hydrophilic interactions within the receptor's binding pocket. nih.gov Further studies on thiazole and thiadiazole derivatives revealed that substitutions with aliphatic acyl groups also led to a large enhancement of affinity and selectivity for the human adenosine A3 receptors. nih.gov
Conformational and Stereochemical Contributions of the Propane (B168953) Linker
The three-carbon (propane) linker connecting the thiazole ring to the terminal amine is not merely a spacer but an active contributor to the molecule's pharmacological profile. Its length, flexibility, and stereochemistry can significantly influence how the molecule orients itself within a target's binding site. The conformational freedom of this linker allows the molecule to adopt various shapes, one of which may be the "bioactive conformation" required for optimal interaction with a receptor or enzyme. nih.gov The length of the linker is also critical, as it determines the distance between the thiazole ring and the amine group, two key pharmacophoric features. An optimal distance is often required for simultaneous and effective binding to different regions of the target protein.
Modulation of Amine Functionality on Pharmacological Profile
The primary amine group in 3-(thiazol-5-yl)propan-1-amine is a key functional group, often involved in crucial hydrogen bonding or ionic interactions with the biological target. Modifying this amine can profoundly alter the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties like solubility and cell permeability. nih.gov
Research into cholinesterase inhibitors based on the 1,3-thiazole scaffold provides clear examples of this modulation. In one study, derivatives were synthesized with the amine group modified into amides and also subjected to N-methylation. academie-sciences.fr The results showed that these modifications had significant and sometimes opposing effects on activity. For instance, an N-methylated amine was active against butyrylcholinesterase (BChE), whereas its non-methylated counterpart was not. academie-sciences.fr Conversely, for a different but related amine compound, N-methylation caused a drastic reduction in activity. academie-sciences.fr This highlights the nuanced role of the amine's hydrogen-bonding capacity and basicity.
In another study on kinesin HSET inhibitors, the conversion of a basic amine in the linker to a neutral carbamate resulted in an 11-fold decrease in activity and a large drop in solubility. nih.gov This demonstrates the importance of the amine's basic character for both target interaction and favorable physical properties.
Table 2: Effect of Amine Modification on Biological Activity
| Base Scaffold | Amine Modification | Target | Change in Activity | Reference |
| 1,3-Thiazole | N-methylation | BChE | Increased activity | academie-sciences.fr |
| 1,3-Thiazole | N-methylation | BChE | Drastically reduced activity (in a different analog) | academie-sciences.fr |
| 2-(3-benzamidopropanamido)thiazole | Conversion to Carbamate | HSET | 11-fold decrease | nih.gov |
Computational Chemistry and In Silico Approaches in SAR
Computational chemistry provides powerful tools to investigate and rationalize the SAR of this compound derivatives. These in silico methods allow for the prediction of binding modes, the estimation of binding affinities, and the explanation of experimental observations at an atomic level.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein. nih.gov This method is instrumental in understanding SAR by visualizing the interactions between the ligand and the amino acid residues in the binding site.
For example, docking studies performed on novel thiazole derivatives designed as tubulin polymerization inhibitors helped to elucidate their binding interactions within the tubulin active site. researchgate.net These simulations can identify key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex, thereby explaining why certain compounds are more potent than others. researchgate.net In another study on adenosine A3 receptor antagonists, docking was used to investigate the dramatic differences in binding affinities between two regioisomers, suggesting possible binding mechanisms and explaining the observed selectivity. nih.gov The docking results revealed that an additional hydrogen bond could form between the nitrogen atom of a thiadiazole ring (a related heterocycle) and the S181 residue of the receptor, an interaction not possible with the thiazole derivatives, which could contribute to a higher affinity. nih.gov These insights are invaluable for guiding the design of new, more effective compounds.
Preclinical Evaluation and Translational Research of 3 Thiazol 5 Yl Propan 1 Amine Scaffolds
In Vitro Efficacy Assessments in Cell-Based Models (e.g., cancer cell lines, microbial strains)
The therapeutic potential of 3-(thiazol-5-yl)propan-1-amine derivatives has been extensively evaluated through in vitro studies, particularly focusing on their anticancer and antimicrobial properties. These cell-based assays are crucial for initial efficacy screening and for elucidating the structure-activity relationships that guide further drug development.
Anticancer Activity
Thiazole-containing compounds have demonstrated significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines. By incorporating amino acids into the thiazole (B1198619) scaffold, researchers have synthesized hybrid derivatives with enhanced cytotoxicity. nih.gov For instance, studies have shown that certain thiazole-amino acid hybrids exhibit moderate to good cytotoxicity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with some compounds displaying IC₅₀ values comparable to the standard chemotherapeutic agent 5-fluorouracil. nih.gov
Another class, 3-(2-aminobenzo[d]thiazol-5-yl) benzamide (B126) derivatives, has been investigated as potential inhibitors of Receptor tyrosine kinase-like orphan receptor 1 (ROR1), a target overexpressed in non-small cell lung cancer (NSCLC). nih.gov One derivative, compound 7h, showed potent anticancer activity against A549, PC9, and H1975 lung cancer cells, with IC₅₀ values of 18.16, 8.11, and 3.5 μM, respectively. nih.gov Similarly, other thiazole derivatives have shown growth inhibitory action against various tumor cell lines, including leukemia (HL-60, Jurkat) and liver (HepG2) cells. dmed.org.ua The diversity of the thiazole core structure allows it to interact with numerous biological targets, contributing to its prominence in the development of anticancer drugs like dasatinib (B193332) and alpelisib. nih.gov
Table 1: In Vitro Anticancer Activity of Selected Thiazole Derivatives This table is interactive and can be sorted by clicking on the headers.
| Compound Class | Cell Line | Activity Metric | Value (µM) | Source |
|---|---|---|---|---|
| Thiazole-amino acid hybrids | A549, HeLa, MCF-7 | IC₅₀ | 2.07 - 8.51 | nih.gov |
| 3-(2-aminobenzo[d]thiazol-5-yl) benzamide (Cmpd 7h) | H1975 (Lung) | IC₅₀ | 3.5 | nih.gov |
| 3-(2-aminobenzo[d]thiazol-5-yl) benzamide (Cmpd 7h) | PC9 (Lung) | IC₅₀ | 8.11 | nih.gov |
| 3-(2-aminobenzo[d]thiazol-5-yl) benzamide (Cmpd 7h) | A549 (Lung) | IC₅₀ | 18.16 | nih.gov |
| [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide | HL-60 (Leukemia) | IC₅₀ | 7.5 µg/mL | dmed.org.ua |
| [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide | Jurkat (Leukemia) | IC₅₀ | 8.9 µg/mL | dmed.org.ua |
Antimicrobial Activity
The thiazole nucleus is a key component in many compounds exhibiting potent antimicrobial effects. mdpi.com Researchers have synthesized and tested numerous derivatives against a panel of pathogenic bacteria and fungi. researchgate.net The antimicrobial activity is often evaluated by determining the Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal/Fungicidal Concentration (MBC/MFC).
Studies have revealed that heteroaryl(aryl) thiazole derivatives possess moderate to good antibacterial activity, with some compounds showing greater potential than the reference drug ampicillin (B1664943) against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), P. aeruginosa, and E. coli. nih.gov The antifungal activity of these compounds has also been noted as significant, with some derivatives showing MIC values in the range of 0.06–0.47 mg/mL. nih.gov The synthesis of thiazole-linked hybrids, such as those incorporating a pyrazole (B372694) ring, has yielded compounds with notable efficacy against bacteria like Salmonella typhimurium and Proteus vulgaris. acs.org The broad-spectrum activity of these scaffolds makes them promising candidates for combating antibiotic resistance. mdpi.comnih.gov
Table 2: In Vitro Antimicrobial Activity of Selected Thiazole Derivatives This table is interactive and can be sorted by clicking on the headers.
| Compound Class | Microbial Strain | Activity Metric | Value (mg/mL) | Source |
|---|---|---|---|---|
| Heteroaryl(aryl) Thiazole (Cmpd 3) | Bacteria | MIC | 0.23 - 0.70 | nih.gov |
| Heteroaryl(aryl) Thiazole (Cmpd 3) | Bacteria | MBC | 0.47 - 0.94 | nih.gov |
| Heteroaryl(aryl) Thiazole (Cmpd 9) | Fungi | MIC | 0.06 - 0.23 | nih.gov |
| Heteroaryl(aryl) Thiazole (Cmpd 9) | Fungi | MFC | 0.11 - 0.47 | nih.gov |
| Heteroaryl(aryl) Thiazole (Cmpd 4) | E. coli | MIC | 0.17 | nih.gov |
| Heteroaryl(aryl) Thiazole (Cmpd 4) | E. coli | MBC | 0.23 | nih.gov |
In Vivo Pharmacological Characterization in Relevant Animal Models (e.g., seizure models, inflammatory models, H3 receptor studies)
Following promising in vitro results, thiazole-based compounds are often advanced to in vivo studies to assess their pharmacological effects and potential therapeutic utility in complex biological systems. Animal models are indispensable for characterizing activities such as anticonvulsant, anti-inflammatory, and receptor-specific modulatory effects.
Anticonvulsant Activity in Seizure Models
Derivatives of the thiazole scaffold have been extensively investigated for their potential as anticonvulsant agents. mdpi.com The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice are standard models used for this screening. nih.govbiointerfaceresearch.com In these studies, novel thiazolidin-4-one substituted thiazoles have demonstrated significant antiepileptic potency. biointerfaceresearch.com For example, treatment with certain pregabalin-thiazole derivatives markedly increased the latency to the first seizure and reduced seizure duration and frequency in the PTZ model. nih.gov The compound 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) was identified as a particularly active derivative in one study. biointerfaceresearch.com These findings highlight the potential of thiazole-based structures in the development of new treatments for epilepsy.
Anti-inflammatory Effects in Inflammatory Models
The anti-inflammatory properties of thiazole derivatives have also been confirmed in animal models. The carrageenan-induced paw edema model in rodents is a widely used assay to evaluate acute inflammation. researchgate.netscienceopen.com Studies have shown that certain 3-arylsulphonyl-5-arylamino-1,3,4-thiadiazol-2(3H)ones, which are related thiazole isosteres, possess fair anti-inflammatory properties alongside good analgesic activity. nih.gov Thiazolidine (B150603) derivatives, a related class of compounds, have been shown to attenuate carrageenan-induced inflammatory pain in mice, an effect linked to their ability to inhibit the production of the pro-inflammatory cytokine IL-1β in the spinal cord. researchgate.netscienceopen.com Furthermore, the antioxidant properties of thiamine (B1217682) (a vitamin with a thiazole ring) and its derivatives have been shown to alleviate the over-expression of pro-inflammatory markers in mouse models of stress. mdpi.com
Histamine (B1213489) H3 Receptor Antagonism
The this compound scaffold is a key feature in the development of histamine H3 receptor (H3R) antagonists. nih.gov The H3 receptor is primarily found in the central nervous system and acts as an autoreceptor, modulating the release of histamine and other neurotransmitters. wikipedia.org Antagonists of this receptor are known to have stimulant and nootropic effects. In vivo studies in rats have shown that certain 5-substituted-2-thiazol-4-n-propylpiperazines can penetrate the brain and affect the concentrations of dopamine, noradrenaline, and serotonin (B10506). nih.gov These non-imidazole H3R antagonists are being investigated for their potential in treating neurological and psychiatric disorders such as Alzheimer's disease, ADHD, and schizophrenia. nih.govwikipedia.orgnih.gov
Development of Research Probes for Target Engagement Studies
To validate the mechanism of action and confirm that a drug candidate interacts with its intended molecular target within a cellular context, specialized research probes are often developed. For the thiazole scaffold, this has involved the synthesis of tagged molecules to study target engagement directly.
In the investigation of inhibitors for the kinesin HSET (KIFC1), a potential anticancer target, researchers successfully synthesized probes based on a 2-(3-benzamidopropanamido)thiazole-5-carboxylate core structure. nih.govacs.org To visualize and confirm the binding of their inhibitors to the HSET protein, a suitable position on the molecule was identified for attaching a linker. nih.gov This allowed for the creation of both fluorescent-tagged and trans-cyclooctene (B1233481) (TCO)-tagged probes. nih.govacs.org
The TCO-tagged probes were particularly useful for confirming target engagement in cells via a click-chemistry approach. These probes, which demonstrated high affinity for HSET, could react with a tetrazine-Cy5 dye. This reaction allowed for the direct visualization of the compound binding to the HSET protein within cancer cells, providing definitive evidence of target engagement. nih.gov The development of such probes is a critical step in translational research, bridging the gap between biochemical potency and cellular activity. While radiolabeled analogs are a common strategy for in vivo imaging and targeting studies, the development for this specific scaffold has focused more on fluorescent and click-chemistry probes for cellular assays. nih.govnih.gov
Emerging Research Directions and Future Perspectives
Innovative Synthetic Methodologies for Enhanced Accessibility and Diversity
Recent advancements in synthetic chemistry are paving the way for more efficient, environmentally friendly, and diverse methods to produce thiazole (B1198619) derivatives. bepls.com These innovative approaches address the limitations of traditional methods like the Hantzsch synthesis, which often involve harsh conditions and toxic reagents. bepls.com The goal is to improve the accessibility of these compounds for research and development while expanding the chemical space that can be explored. researchgate.net
Key innovative methodologies include:
One-Pot, Multi-Component Reactions: These reactions combine multiple starting materials in a single step to create complex thiazole derivatives, improving efficiency and reducing waste. ijcce.ac.ir Facile and efficient one-pot processes have been developed for synthesizing highly functionalized thiazoles without the need for complex purification techniques like extraction and chromatography. ijcce.ac.ir
Green Chemistry Approaches: Environmentally benign methods are gaining prominence, utilizing green catalysts, safer solvents (like water or PEG-400), or even solvent-free conditions. bepls.comresearchgate.net Techniques such as microwave-assisted and ultrasonic-mediated synthesis offer rapid and efficient routes to thiazole derivatives. bepls.com
C-H Functionalization: Palladium-catalyzed regioselective C-H activation allows for the direct modification of the thiazole core. rsc.org This versatile approach enables the creation of diverse thiazole derivatives with specific substitution patterns at various positions on the ring, which is crucial for structure-activity relationship studies. rsc.orgacs.org
Novel Catalyst Systems: Researchers are exploring new catalysts, such as ZnO-nanorods and iodine acetate (B1210297) grafted on polystyrene polymers, to facilitate the synthesis of thiazole derivatives under milder conditions with high yields. ijcce.ac.irmdpi.com
| Methodology | Description | Advantages | Reference |
|---|---|---|---|
| One-Pot, Multi-Component Reactions | Cyclocondensation of multiple reactants in a single step. | High efficiency, reduced waste, no need for extraction/chromatography. | ijcce.ac.ir |
| Green Chemistry Approaches | Utilizes eco-friendly catalysts, solvents (e.g., water, PEG-400), or solvent-free conditions; may involve microwave or ultrasonic energy. | Environmentally benign, rapid, excellent yields. | bepls.com |
| Palladium-Catalyzed C-H Activation | Regioselective functionalization (e.g., alkenylation, arylation) at specific C-H bonds of the thiazole ring. | High versatility, allows for diversified and orthogonal substitution patterns. | rsc.orgacs.org |
| Novel Catalyst Systems | Employment of catalysts like ZnO-nanorods or polymer-grafted iodine acetate. | Milder reaction conditions, high yields, catalyst may be recyclable. | ijcce.ac.irmdpi.com |
Identification of Novel Biological Targets and Therapeutic Applications for Thiazole-Amine Compounds
The thiazole-amine scaffold is a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of pharmacological activities. dergipark.org.trwisdomlib.org Ongoing research continues to uncover new biological targets and potential therapeutic uses for these compounds, ranging from infectious diseases to cancer. nih.govjetir.org
Thiazole derivatives have been investigated for a multitude of therapeutic applications, including:
Anticancer Agents: Many studies focus on thiazole compounds as inhibitors of key cancer-related targets. These include anti-apoptotic proteins like Bcl-2, kinases such as PI3K/mTOR, EGFR, and HER-2, and structural proteins like tubulin. nih.govnih.govnih.govtandfonline.com Novel thiazole-naphthalene derivatives, for instance, have shown potent activity as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov
Antimicrobial Agents: The thiazole ring is a component of several antibiotics and is being explored for new antibacterial and antifungal agents. nih.gov Some derivatives target bacterial DNA gyrase, a crucial enzyme for bacterial survival, and show efficacy against resistant strains. researchgate.netijirt.org
Anti-inflammatory Agents: Thiazole-containing molecules have been designed as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. acs.org Additionally, chalcone-thiazole hybrids have been developed as potent inhibitors of 5-Lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade. nih.gov
Antiviral Agents: Thiazole derivatives have shown promise as anti-HIV agents. mdpi.com Rational design has led to the development of molecules that can dually inhibit both the reverse transcriptase (RT) and RNase H activities of the HIV-1 enzyme. mdpi.com
| Biological Target | Therapeutic Application | Compound Class/Example | Reference |
|---|---|---|---|
| Tubulin | Anticancer | Thiazole-naphthalene derivatives | nih.gov |
| Bcl-2 | Anticancer | Structurally optimized thiazole-based small molecules | nih.govresearchgate.net |
| PI3K/mTOR | Anticancer | Novel thiazole derivatives | nih.gov |
| EGFR/HER-2 | Anticancer | Pyrazolyl-thiazole derivatives | tandfonline.com |
| Bacterial DNA Gyrase | Antibacterial | Thiazole-based DNA gyrase inhibitors | researchgate.net |
| COX-1/COX-2 | Anti-inflammatory | Thiazole carboxamide derivatives | acs.org |
| 5-Lipoxygenase (5-LOX) | Anti-inflammatory | Chalcone-thiazole hybrids | nih.gov |
| HIV-1 Reverse Transcriptase (RT) & RNase H | Anti-HIV | Thiazole/Thiazolidinone hybrids | mdpi.com |
Integration of Advanced Computational Techniques for Rational Drug Design and Lead Optimization
The integration of computational chemistry into the drug discovery pipeline has revolutionized the design and optimization of new therapeutic agents. researchgate.net These in silico methods allow for the rapid screening of large compound libraries, prediction of biological activity, and optimization of pharmacokinetic properties, thereby accelerating the development of promising thiazole-based drug candidates. researchgate.netijirt.org
Advanced computational techniques being applied to thiazole-amine compounds include:
Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a biological target. ijirt.org It is widely used to screen virtual libraries of thiazole derivatives against targets like Bcl-2, bacterial enzymes, and COX, helping to identify potential hits. nih.govijirt.org
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. nih.gov This method has been used to analyze the conformational changes induced by thiazole inhibitors binding to targets like Bcl-2, confirming the stability of the interaction. researchgate.netprimescholars.com
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.gov It is used to design new molecules, such as chalcone-thiazole hybrids, with improved potency against specific targets. nih.gov
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govacs.org This helps in the early identification of compounds with favorable drug-like properties and reduces the likelihood of late-stage failures in drug development. researchgate.netacs.org
| Computational Technique | Application in Drug Design | Purpose | Reference |
|---|---|---|---|
| Molecular Docking | Virtual screening, binding mode prediction. | To identify hit compounds and understand ligand-receptor interactions. | nih.govijirt.org |
| Molecular Dynamics (MD) Simulations | Analysis of ligand-protein complex stability and conformational changes. | To confirm binding stability and understand dynamic interactions. | nih.govresearchgate.net |
| Pharmacophore Modeling | Rational design of new molecules based on known active compounds. | To create novel compounds with enhanced biological activity. | nih.gov |
| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. | To prioritize lead compounds with good drug-like properties and low toxicity risk. | researchgate.netacs.org |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
